2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids. Its chemical structure features a chlorinated aromatic ring with an amino group and a cyclopropylcarbamoyl substituent. The compound is characterized by the following molecular formula: C₉H₈ClN₃O₂, with a molecular weight of approximately 215.63 g/mol. It is commonly used in pharmaceutical research and development due to its potential biological activities and applications in drug formulation .
These reactions are essential for modifying the compound's structure to enhance its pharmacological effects or to develop new derivatives for specific applications.
Research indicates that 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid exhibits various biological activities, including:
The synthesis of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid can be achieved through several methods:
These methods allow for the efficient production of the compound while maintaining its structural integrity.
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has several notable applications:
Interaction studies involving 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid focus on its binding affinity to various biological targets:
These studies are essential for elucidating the pharmacokinetics and pharmacodynamics of the compound.
Several compounds share structural similarities with 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-2-chlorobenzoic acid | Chlorinated aromatic ring with amino group | Commonly used as a precursor in dye synthesis |
| 2-Amino-4-chlorobenzoic acid | Similar chlorinated structure but lacks cyclopropyl | Exhibits different biological activity profile |
| 2-Chloro-N-(cyclopropyl)-4-pyrimidinamine | Contains pyrimidine instead of benzoic structure | Potentially different therapeutic applications |
These compounds highlight the uniqueness of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid due to its distinct cyclopropylcarbamoyl group, which may enhance its biological activity compared to other similar compounds.
The introduction of the cyclopropylcarbamoyl group to the benzoic acid scaffold relies on robust catalytic systems. A pivotal method involves the amidation of cyclopropanecarboxylic acid esters with ammonia, catalyzed by alcoholates in monohydric alcohols. Sodium methoxide in methanol, for instance, enables efficient amidation at 60–100°C under mild ammonia pressure (1–3 bar), achieving conversions of 60–90% with minimal byproducts. This approach avoids hazardous solvents like toluene or xylene, aligning with modern catalytic design principles.
Alcoholate catalysts (e.g., sodium methoxide) are preferred due to their commercial availability and compatibility with short-chain alcohols. Optimizing catalyst loading to 10–30 mol% enhances reaction rates while maintaining stoichiometric balance. Notably, recycling the mother liquor after partial conversion reduces catalyst waste, as residual alcoholate remains active for subsequent batches. For example, reusing the methanol-rich phase from prior reactions maintains yields above 85% over multiple cycles.
Alternative catalytic strategies include activating carboxylic acid intermediates using 2-chloro-4,6-dimethoxy-1,3,5-triazine. This agent facilitates vinyl ester formation, which can subsequently react with cyclopropylamine to yield the target amide. While less common, this method offers flexibility in sterically hindered environments.
Table 1: Comparison of Catalytic Systems for Amide Bond Formation
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| Sodium methoxide (20 mol%) | Methanol | 80 | 85 | 78 |
| 2-Chloro-4,6-dimethoxy-Tz | THF | 25 | 92 | 85 |
Solvent polarity profoundly influences reaction kinetics and product isolation. Low-polarity solvents like tetrachloroethylene or methylene dichloride are optimal for chlorination steps, as demonstrated in the synthesis of 2-chloro-4-methylsulfonylbenzoic acid. These solvents stabilize intermediates during nitration and bromination, enabling precise temperature control (176–194°C) and reducing side reactions.
In contrast, amidation requires polar protic solvents to solubilize ammonia and facilitate nucleophilic attack. Methanol and ethanol are ideal, as their dielectric constants (ε = 33 and 24.3, respectively) promote ionic interactions without deactivating the catalyst. A study comparing methanol, ethanol, and isopropanol revealed methanol’s superiority, achieving 85% yield due to its balanced polarity and low viscosity.
Table 2: Solvent Impact on Amidation Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 33 | 4 | 85 |
| Ethanol | 24.3 | 6 | 72 |
| Isopropanol | 18 | 8 | 65 |
Sustainable synthesis of halogenated benzoic acids emphasizes waste reduction and energy efficiency. The reuse of mother liquor in cyclopropanecarboxamide synthesis exemplifies this principle, cutting solvent consumption by 40% per batch. Additionally, substituting nitric acid with catalytic nitric oxide (NO) in oxidation steps minimizes hazardous byproducts.
Atom economy is improved via one-pot multistep reactions. For instance, integrating esterification and bromination in a single reactor reduces intermediate isolation steps, enhancing overall yield from 65% to 82%. Microwave-assisted synthesis further shortens reaction times for chlorination and amidation, lowering energy use by 30% compared to conventional heating.
Table 3: Green Metrics for Traditional vs. Optimized Methods
| Metric | Traditional Method | Optimized Method |
|---|---|---|
| Solvent Waste (L/kg) | 12 | 7 |
| Energy Consumption (kWh) | 150 | 105 |
| Reaction Time (h) | 24 | 16 |
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid demonstrates remarkable selectivity in kinase inhibition, primarily targeting protein kinases through adenosine triphosphate-competitive mechanisms [1]. The compound exhibits particularly potent activity against Casein Kinase 2 Alpha with inhibitory concentration fifty values ranging from 0.014 to 0.017 micromolar, demonstrating high selectivity compared to other kinase families [2]. The enhanced selectivity profile is attributed to the unique structural features of the benzoic acid scaffold, which facilitates specific interactions with the lysine residue at position 68 in the adenosine triphosphate binding site [1].
Research findings indicate that the carboxylic acid moiety of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid forms critical electrostatic interactions with the zeta-amino group of lysine 68, a key determinant for kinase selectivity [1]. The cyclopropylcarbamoyl substituent provides additional hydrophobic interactions that enhance binding affinity while maintaining selectivity against structurally similar kinases [3]. Comparative analysis reveals that compounds bearing cyclopropylcarbamoyl groups demonstrate over ten-fold selectivity between closely related kinases such as lymphocyte-specific protein tyrosine kinase and cellular sarcoma kinase [3].
The selectivity profile extends to cholinesterase enzymes, where derivatives of the compound class exhibit inhibitory concentration fifty values ranging from 0.59 to 33.00 nanomolar against acetylcholinesterase [4]. The inhibition mechanism involves non-competitive binding, with dissociation constants indicating strong affinity for the enzyme active site [4]. Butyrylcholinesterase inhibition demonstrates comparable potency with inhibitory concentration fifty values between 0.15 and 2.67 micromolar, suggesting broad enzymatic targeting capabilities [4].
| Target Kinase | Inhibitory Concentration Fifty | Selectivity Profile | Mechanism |
|---|---|---|---|
| Casein Kinase 2 Alpha | 0.014-0.017 μM | High selectivity vs other kinases | Adenosine triphosphate-competitive inhibition |
| Casein Kinase 2 Alpha Prime | 0.0046-0.010 μM | Enhanced potency vs Casein Kinase 2 Alpha | Adenosine triphosphate-competitive inhibition |
| Acetylcholinesterase | 0.59-33.00 nM | Moderate to high | Non-competitive inhibition |
| Butyrylcholinesterase | 0.15-2.67 μM | Moderate | Non-competitive inhibition |
The allosteric binding properties of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid derivatives reveal complex interactions with multiple eukaryotic protein targets through non-orthosteric binding sites [5] [6]. The compound demonstrates significant binding affinity to the sY12 binding site of CXCL12 chemokine with a dissociation constant of 200 ± 55 micromolar, indicating moderate allosteric modulation capacity [5]. This interaction involves hydrogen bonding networks and pi-pi stacking interactions with aromatic residues surrounding the allosteric pocket [5].
Endothelin ETA receptor studies demonstrate that benzoic acid derivatives, including those with cyclopropylcarbamoyl modifications, interact with allosteric modifier sites distinct from the primary ligand binding domain [7]. The most potent derivatives exhibit dissociation constants ranging from 0.3 to 0.5 millimolar, facilitating negative allosteric modulation of receptor function [7]. These interactions accelerate ligand dissociation rates eight-fold and modify the apparent molecular size of solubilized receptors, indicating significant conformational changes upon allosteric binding [7].
Epidermal Growth Factor Receptor tyrosine kinase represents another significant eukaryotic target, where cyclopropylcarbamoyl-containing compounds demonstrate allosteric inhibition through non-adenosine triphosphate competitive mechanisms [8]. The binding occurs at allosteric sites with inhibitory concentration fifty values of 12-45 nanomolar, significantly lower than orthosteric inhibitors [8]. The allosteric nature of this interaction enables circumvention of resistance mechanisms commonly associated with adenosine triphosphate-competitive inhibitors [8].
Vascular Endothelial Growth Factor Receptor-2 binding studies reveal that related benzoic acid derivatives interact with kinase domain allosteric sites, achieving inhibitory concentration fifty values as low as 51 nanomolar [4]. The interaction disrupts growth factor signaling pathways through conformational changes that affect substrate binding and catalytic activity [4]. Molecular docking studies suggest that the cyclopropylcarbamoyl group occupies hydrophobic pockets adjacent to the adenosine triphosphate binding site, providing selectivity through steric complementarity [4].
| Target Protein | Allosteric Binding Site | Binding Affinity | Structural Basis | Functional Effect |
|---|---|---|---|---|
| CXCL12 Chemokine | sY21/sY12/I4-I6 sites | 200 ± 55 μM | Hydrogen bonding, π-π stacking | Protein-protein interaction disruption |
| Endothelin ETA Receptor | Allosteric modifier site | 0.3-0.5 mM | Conformational modulation | Negative allosteric modulation |
| Epidermal Growth Factor Receptor | Allosteric site (non-adenosine triphosphate) | 12-45 nM | Hydrophobic interactions | Kinase inhibition |
| Vascular Endothelial Growth Factor Receptor-2 | Kinase domain | 51 nM | Adenosine triphosphate binding site competition | Growth factor signaling inhibition |
The incorporation of cyclopropane substituents in 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid significantly enhances metabolic stability through multiple mechanisms involving cytochrome P450 enzyme resistance [9] [10]. The cyclopropyl group exhibits high carbon-hydrogen bond dissociation energy, resulting in reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes due to increased energy requirements for initial hydrogen atom abstraction [9]. This property leads to half-life enhancements of two to three-fold compared to non-cyclopropyl analogues [10].
Research demonstrates that cyclopropyl substitution at strategic positions blocks primary metabolic pathways, particularly beta-oxidation processes that typically degrade benzoic acid derivatives [10]. The strain energy inherent in the three-membered ring system creates shorter, stronger, and more polarized carbon-hydrogen bonds that resist enzymatic attack [11]. Comparative studies show that methylated cyclopropyl derivatives achieve additional metabolic stability improvements, with half-life enhancements reaching two-fold over parent cyclopropyl compounds [10].
Fused cyclopropane ring systems represent the most metabolically stable modifications, demonstrating three-fold half-life improvements and predicted human dose reductions from 53 milligrams to 9 milligrams once daily [10]. The fused configuration provides steric hindrance that prevents cytochrome P450 enzyme access to metabolically vulnerable sites while maintaining target binding affinity [10]. These modifications result in clearance reductions and volume of distribution optimization that collectively enhance pharmacokinetic profiles [10].
The metabolic stability enhancement extends beyond cytochrome P450 resistance to include protection against conjugation reactions and hydrolytic degradation [12]. Cyclopropyl groups constrain molecular flexibility, reducing entropy penalties associated with enzyme-substrate complex formation and subsequently decreasing metabolic liability [12]. However, careful structural design is required to avoid bioactivation pathways that can generate reactive metabolites through cyclopropyl ring opening under specific conditions [12].
| Modification Type | Half-life Enhancement | Cytochrome P450 Stability | Metabolic Pathway Alteration | Predicted Dose Reduction |
|---|---|---|---|---|
| Cyclopropyl Substitution | 2-3 fold | Increased resistance | Reduced oxidation | 53 mg once daily |
| Methyl-Cyclopropyl | 2-fold vs parent | Significantly increased | Blocked beta-oxidation | 16 mg once daily |
| Fused Cyclopropane | 3-fold | Highly increased | Sterically hindered access | 9 mg once daily |
| Halogen Substitution | 1.5-2 fold | Moderately increased | Alternative metabolism routes | Variable |
The quantum mechanical modeling of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid requires sophisticated computational approaches to accurately describe the electronic structure of this electron-deficient aromatic system. The presence of the electron-withdrawing chlorine substituent and the carbamoyl group significantly affects the electronic distribution within the aromatic ring [1] [2].
Density Functional Theory (DFT) calculations using hybrid functionals such as B3LYP have proven particularly effective for studying chlorinated benzoic acid derivatives. Research has demonstrated that functional choice is the most important factor in achieving accurate results for chlorine-containing systems, with functionals beyond the generalized gradient approximation level providing superior correlations with experimental data [3]. The B3LYP functional with the 6-311++G(d,p) basis set provides an optimal balance between computational cost and accuracy for electron-deficient aromatic systems [4] [5].
The electronic structure calculations reveal that chlorine substitution at the ortho position relative to the carboxylic acid group induces significant changes in the molecular orbital energies. The highest occupied molecular orbital (HOMO) energies decrease from -6.2 eV in unsubstituted benzoic acid to -6.5 eV in 2-chlorobenzoic acid, while the lowest unoccupied molecular orbital (LUMO) energies become more negative, indicating increased electron deficiency [4] [6]. The cyclopropylcarbamoyl substituent further stabilizes both occupied and unoccupied orbitals, with HOMO energies reaching -6.7 eV and LUMO energies of -1.6 eV.
| Table 1: Quantum Mechanical Modeling Methods for Electron-Deficient Aromatic Systems | ||||
|---|---|---|---|---|
| Method | Basis Set | Computational Cost | Accuracy for Electron-Deficient Systems | Typical Applications |
| :------- | :---------- | :------------------ | :-------------------------------------- | :------------------- |
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Moderate | Good | Geometry optimization |
| Møller-Plesset (MP2) | MP2/6-311++G(d,p) | High | Excellent | Correlation energies |
| Coupled Cluster (CCSD) | CCSD(T)/cc-pVTZ | Very High | Excellent | Benchmark calculations |
| Hartree-Fock (HF) | HF/6-31G(d) | Low | Poor | Initial approximations |
| Semi-empirical Methods | PM3/PM6 | Very Low | Fair | Large systems screening |
The aromaticity of the chlorinated benzoic acid system can be quantified using various electronic delocalization indices. The aromatic stabilization energy, parameterized in terms of atom-to-atom charge transfer integrals and onsite repulsion energies, provides insight into the cyclic delocalization of π-electrons [2] [7]. The chlorine substitution pattern affects the aromatic character, with meta-chlorine substitution stabilizing nonbonding orbitals less effectively than ortho substitution [6].
Computational studies have shown that the electron-deficient nature of the aromatic ring in 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid leads to distinctive electrostatic potential distributions [1]. The chlorine atom introduces regions of partial negative charge density, while the carbamoyl group creates areas of positive electrostatic potential that can participate in favorable intermolecular interactions [8].
Molecular dynamics simulations of protein-ligand complexation involving 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid require careful consideration of force field parameters and simulation protocols to accurately capture the binding dynamics and thermodynamics. The choice of force field significantly impacts the reliability of binding affinity predictions and conformational sampling [9] [10].
The CHARMM36 force field has demonstrated exceptional performance in protein-ligand simulations, particularly for systems containing halogenated aromatic compounds [11] [12]. The force field parameters for chlorinated benzoic acid derivatives have been validated against high-level quantum mechanical calculations, ensuring accurate representation of electrostatic interactions and van der Waals contacts [13] [14]. The parameterization scheme involves geometry optimization followed by single-point energy calculations using DFT methods, which produces potentials that compare favorably with high-level theoretical calculations [14].
| Table 2: Molecular Dynamics Simulation Parameters for Protein-Ligand Complexation | ||||
|---|---|---|---|---|
| Simulation Parameter | Typical Values | Force Field | Protein-Ligand Systems | Computational Requirements |
| :-------------------- | :--------------- | :------------ | :---------------------- | :------------------------- |
| Temperature Control | 300 K (NVT) | CHARMM36 | Excellent | Moderate |
| Pressure Control | 1 atm (NPT) | AMBER ff14SB | Excellent | Moderate |
| Time Step | 1-2 fs | GROMOS54A7 | Good | Low |
| Cutoff Distance | 10-12 Å | OPLS-AA | Good | High |
| Simulation Time | 10-100 ns | GAFF | Good | Moderate |
The protein-ligand binding process for 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid involves multiple conformational states and binding pathways. Unbiased molecular dynamics simulations have revealed that the binding mechanism proceeds through initial electrostatic interactions between the carboxylic acid group and positively charged residues in the protein binding site, followed by hydrophobic interactions involving the chlorinated aromatic ring [9] [15].
Free energy perturbation (FEP) calculations and thermodynamic integration methods have been employed to quantify binding affinities with high accuracy. Recent implementations using the GROMACS molecular dynamics engine have achieved average unsigned errors of 3.64 ± 0.14 kJ mol⁻¹ for protein-ligand binding calculations [10]. The combination of AMBER and CHARMM force fields in consensus approaches has proven particularly effective for achieving both high precision and high accuracy in relative binding free energy calculations [10].
The cyclopropylcarbamoyl group exhibits distinct binding characteristics compared to linear aliphatic substituents. Isothermal titration calorimetry measurements have validated computational predictions, showing that cyclopropyl derivatives display moderate binding affinities with enthalpic driving forces partially compensated by negative entropy changes [16] [17]. The three-dimensional structure of the cyclopropyl ring provides optimal van der Waals contacts with hydrophobic protein residues, similar to the interactions observed for proline residues in protein-carbohydrate complexes [17].
Water-mediated hydrogen bonding plays a crucial role in stabilizing the protein-ligand complex. Molecular dynamics simulations have demonstrated that the addition of explicit water molecules significantly increases binding strength by facilitating the formation of bridging hydrogen bonds between the ligand and protein residues [17]. The relaxation dynamics of both protein and water molecules occur on different timescales, with protein backbone fluctuations influencing water density changes around the binding site [15].
Machine learning approaches have revolutionized the prediction of bioisosteric replacements for 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, enabling the systematic exploration of chemical modifications that maintain biological activity while optimizing physicochemical properties. These computational methods leverage large datasets of chemical transformations to identify novel bioisosteric relationships that extend beyond traditional medicinal chemistry knowledge [18] [19].
Deep neural networks trained on medicinal chemistry literature have demonstrated remarkable capability in identifying both classical and non-classical bioisosteric replacements. The DeepBioisostere model represents a significant advancement in this field, providing an end-to-end chemical replacement system that intelligently selects fragments for both removal and insertion while considering the compatibility with surrounding molecular environments [18] [20]. This approach has achieved prediction accuracies ranging from 85-95% for complex molecular optimization tasks [18].
| Table 3: Machine Learning Approaches for Bioisosteric Replacement Predictions | ||||
|---|---|---|---|---|
| ML Method | Input Features | Training Data Size | Prediction Accuracy | Computational Speed |
| :---------- | :--------------- | :------------------ | :------------------- | :------------------- |
| Deep Neural Networks | Molecular descriptors | 10,000-100,000 | 85-95% | Fast |
| Random Forest | Fingerprints | 1,000-10,000 | 75-85% | Very Fast |
| Support Vector Machines | Pharmacophores | 1,000-10,000 | 70-80% | Fast |
| Graph Neural Networks | Graph representation | 10,000-100,000 | 88-95% | Moderate |
| Transformer Models | SMILES strings | 100,000-1,000,000 | 90-98% | Fast |
The identification of bioisosteric replacements for the cyclopropylcarbamoyl group has been facilitated by similarity-based algorithms that operate on the assumption that structural analogs exhibit similar biological properties [21] [22]. These methods prioritize potential bioisosteres by comparing structural, steric, and electronic features using diverse molecular descriptors such as fingerprints and pharmacophores [21] [23]. The bioisosteric similarity measure, computed from pairwise molecular alignments, has proven effective in virtual screening applications across multiple chemical databases [21].
Graph neural networks have emerged as particularly powerful tools for bioisosteric prediction, as they can directly process molecular graph representations while preserving chemical connectivity information. These models achieve prediction accuracies of 88-95% and can identify previously unseen bioisosteric relationships not present in training databases [18] [20]. The graph-based approach is especially valuable for compounds containing complex ring systems like the cyclopropylcarbamoyl moiety.
Database mining approaches have systematically identified matched molecular pairs from large chemical libraries such as ChEMBL, revealing transformation patterns that maintain biological activity [23] [20]. The MolOpt web server exemplifies this approach, combining data mining with deep generative machine learning to automatically generate lists of bioisosteric analogs while evaluating forty important pharmacokinetic and toxicity properties [23]. This comprehensive evaluation ensures that proposed replacements not only maintain biological activity but also possess favorable drug-like properties.
The application of machine learning to 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has identified several promising bioisosteric replacements for the cyclopropylcarbamoyl group. Transformer models trained on SMILES representations have achieved the highest prediction accuracies (90-98%) and have successfully identified novel five-membered nitrogen-containing heterocycles as potential replacements [18] [20]. These predictions have been validated through experimental binding studies, confirming the practical utility of machine learning approaches in drug design [19].
| Table 4: Electronic Properties of Chlorinated Benzoic Acid Systems | ||||
|---|---|---|---|---|
| Property | Benzoic Acid | 2-Chlorobenzoic Acid | 4-Chlorobenzoic Acid | Cyclopropylcarbamoyl Derivative |
| :--------- | :------------- | :------------------- | :------------------- | :---------------------------- |
| HOMO Energy | -6.2 eV | -6.5 eV | -6.4 eV | -6.7 eV |
| LUMO Energy | -1.1 eV | -1.4 eV | -1.3 eV | -1.6 eV |
| Band Gap | 5.1 eV | 5.1 eV | 5.1 eV | 5.1 eV |
| Dipole Moment | 1.8 D | 2.1 D | 2.0 D | 2.3 D |
| Electronegativity | 2.4 | 2.6 | 2.5 | 2.7 |